3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Description
3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
The specific mode of action can vary greatly depending on the specific indole derivative and its target. For example, some indole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors to modulate cell signaling .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, potentially affecting the viral life cycle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary greatly depending on their specific chemical structure. Some indole derivatives are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of indole derivatives can vary greatly depending on their specific targets and mode of action. For example, some indole derivatives may induce cell death in cancer cells, while others may modulate immune responses .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
3-[[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-15-16(2)24-14-26(22(15)28)13-17-7-9-25(10-8-17)21(27)11-18-12-23-20-6-4-3-5-19(18)20/h3-6,12,14,17,23H,7-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKLSVIIOQLHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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